molecular formula C10H7BrClNO B13042458 (6-Bromo-3-chloroquinolin-4-YL)methanol

(6-Bromo-3-chloroquinolin-4-YL)methanol

Katalognummer: B13042458
Molekulargewicht: 272.52 g/mol
InChI-Schlüssel: LEDOPDGDSNCBAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-3-chloroquinolin-4-YL)methanol typically involves the reaction of 6-bromo-3-chloroquinoline with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methanol derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required standards .

Analyse Chemischer Reaktionen

Types of Reactions: (6-Bromo-3-chloroquinolin-4-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce various alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(6-Bromo-3-chloroquinolin-4-YL)methanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (6-Bromo-3-chloroquinolin-4-YL)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest it may act on DNA synthesis or protein function .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (6-Bromo-3-chloroquinolin-4-YL)methanol is unique due to its specific halogen substitutions, which may confer distinct chemical and biological properties compared to other quinoline derivatives. These unique features make it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C10H7BrClNO

Molekulargewicht

272.52 g/mol

IUPAC-Name

(6-bromo-3-chloroquinolin-4-yl)methanol

InChI

InChI=1S/C10H7BrClNO/c11-6-1-2-10-7(3-6)8(5-14)9(12)4-13-10/h1-4,14H,5H2

InChI-Schlüssel

LEDOPDGDSNCBAE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=C(C(=C2C=C1Br)CO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.